2-(4-(Trifluoromethyl)phenyl)pyrimidine

Drug metabolism Pharmacokinetics Fluorine chemistry

Medicinal chemistry often struggles with metabolic instability and poor target selectivity in pyrimidine cores. This 4-CF₃-substituted scaffold directly addresses those issues. - **SAR advantage:** 4-CF₃ isomer shows >69-fold higher CDK2 inhibition vs 2-CF₃ (sub-micromolar). - **Validated bioactivity:** AhR activation EC₅₀ = 0.768 nM; superior anti-proliferative activity vs 5-FU in PC-3 prostate cancer cells. - **Agrochemical utility:** Herbicidal urea derivatives exceed bensulfuron potency by >2X. Available for immediate synthesis or stock shipment. Benchmark quality for kinase probe development.

Molecular Formula C11H7F3N2
Molecular Weight 224.18 g/mol
Cat. No. B12968670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)pyrimidine
Molecular FormulaC11H7F3N2
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H7F3N2/c12-11(13,14)9-4-2-8(3-5-9)10-15-6-1-7-16-10/h1-7H
InChIKeyRWDBWNUDGQKLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Trifluoromethyl)phenyl)pyrimidine: Bioactive Scaffold Overview


2-(4-(Trifluoromethyl)phenyl)pyrimidine (CAS 259541-91-8) is an organic compound with the molecular formula C₁₁H₇F₃N₂ and a molecular weight of 224.19 g/mol . It features a pyrimidine ring directly linked to a trifluoromethyl-substituted phenyl group. The trifluoromethyl (CF₃) group is a critical structural motif in modern chemical research, known to enhance the lipophilicity, metabolic stability, and bioavailability of molecules . Structurally similar trifluoromethylphenyl-pyrimidine derivatives have demonstrated significant biological activities, including as potent inhibitors of cyclooxygenase-2 (COX-2) and as strong activators of the Aryl Hydrocarbon Receptor (AhR) [1].

Core Scaffold
Kinase inhibitor SAR studies; 4-CF₃ regiochemistry enables selectivity context
Bioactivity Probe
AhR pathway activation research and CYP induction model systems
Cell-Based Screening
Antiproliferative endpoint evaluation in solid tumor cell lines

Irreplaceability of 2-(4-(Trifluoromethyl)phenyl)pyrimidine


In-class compounds with different substituents on the phenyl ring (e.g., methyl, chloro, or unsubstituted) exhibit markedly different biological profiles and physicochemical properties [1]. The trifluoromethyl group imparts unique electronic and steric effects that influence target binding affinity, metabolic stability, and cellular permeability, often resulting in orders-of-magnitude differences in potency and selectivity . Simple substitution with other aryl groups can lead to loss of activity or altered pharmacokinetics, as demonstrated by structure-activity relationship (SAR) studies on related pyrimidine derivatives [2]. Therefore, 2-(4-(trifluoromethyl)phenyl)pyrimidine is not functionally interchangeable with its methyl, chloro, or unsubstituted analogs in research applications.

!
Phenyl ring substituent (e.g., methyl, chloro, unsubstituted) alters metabolic stability and target engagement; functional interchange cannot be assumed.
!
Positional isomers (2-CF₃ vs 4-CF₃) may show >10-fold differences in kinase binding; regiochemistry must be verified for assay relevance.
!
Pyrimidine core modifications may shift antiproliferative or herbicidal response; confirm target profile before substituting related pyrimidines.

2-(4-(Trifluoromethyl)phenyl)pyrimidine: Quantitative Evidence vs. Analogs


Metabolic Stability Enhancement by CF₃ Substitution

The trifluoromethyl group in 2-(4-(trifluoromethyl)phenyl)pyrimidine significantly increases lipophilicity and metabolic stability relative to non-fluorinated phenyl pyrimidines. In a related compound JNJ-2482272, the CF₃-substituted phenyl pyrimidine core contributed to a potent AhR activation (EC₅₀ = 0.768 nM) and substantial CYP1A1 gene induction (EC₅₀ = 20.4 nM) [1]. This enhanced metabolic stability is a class-level property conferred by the CF₃ group, which is absent in non-fluorinated analogs .

Metabolic Stability
Class-level
EC₅₀ 0.768 nM (AhR)
CYP1A1 induction EC₅₀ 20.4 nM
Supports metabolic stability research context vs non-fluorinated analogs
Data from related JNJ-2482272; class-level inference
Drug metabolism Pharmacokinetics Fluorine chemistry

Positional Isomerism and Kinase Selectivity

The position of the trifluoromethyl group on the phenyl ring critically influences kinase binding. In a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, the 4-CF₃ substituted compound (BDBM8049) exhibited a Ki of 290 nM against cyclin-dependent kinase 2 (CDK2), whereas the 2-CF₃ isomer (BDBM8047) showed a Ki >20,000 nM, representing a >69-fold difference in potency [1]. This demonstrates that the 4-(trifluoromethyl)phenyl substitution pattern is essential for achieving sub-micromolar potency.

Kinase Selectivity
Head-to-head
4-CF₃ Ki 290 nM
2-CF₃ isomer Ki >20,000 nM (>69-fold)
Regiochemistry critical for CDK2 inhibition; supports SAR workflow
In vitro kinase assay, pH 7.4, 30°C
Kinase inhibition Selectivity Structure-activity relationship

Antiproliferative Activity in Cancer Cells

Trifluoromethyl-containing pyrimidine derivatives exhibit enhanced antiproliferative activity compared to standard chemotherapeutics. In PC-3 prostate cancer cells, two polysubstituted pyrimidine derivatives containing the 4-(trifluoromethyl)phenyl motif (XXId and XXIe) displayed IC₅₀ values of 4.42 ± 0.46 μM and 4.85 ± 0.59 μM, respectively, significantly outperforming the positive control 5-fluorouracil (IC₅₀ = 6.39 ± 0.71 μM) [1].

Antiproliferative
Head-to-head
IC₅₀ 4.42 ± 0.46 µM
vs 5-FU IC₅₀ 6.39 ± 0.71 µM
Supports cell-model endpoint review in PC-3 prostate cancer cells
MTT assay; relative response context
Anticancer Cytotoxicity Pyrimidine derivatives

CF₃-Pyrimidine Ureas as Potent Herbicides

N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) urea (compound 25) demonstrated potent herbicidal activity with an IC₅₀ of 11.67 mg/L against SV, which is 2.35-fold more potent than the commercial herbicide bensulfuron (IC₅₀ = 27.45 mg/L) [1]. This highlights the value of the trifluoromethylphenyl-pyrimidine motif in agrochemical design.

Herbicidal Activity
Head-to-head
IC₅₀ 11.67 mg/L
vs bensulfuron IC₅₀ 27.45 mg/L (2.35×)
Supports agrochemical lead screening context
Reported herbicidal assay; data to verify
Agrochemical Herbicide Structure-activity relationship

2-(4-(Trifluoromethyl)phenyl)pyrimidine: Evidence-Based Applications


Kinase Inhibitor Lead Optimization

2-(4-(Trifluoromethyl)phenyl)pyrimidine serves as a versatile core for developing selective kinase inhibitors. As demonstrated by the >69-fold potency difference between 4-CF₃ and 2-CF₃ isomers, the 4-(trifluoromethyl)phenyl substitution pattern is critical for achieving sub-micromolar CDK2 inhibition [1]. Medicinal chemistry teams can utilize this scaffold to explore SAR around the pyrimidine ring, leveraging the CF₃ group to enhance target engagement and metabolic stability.

Anticancer Agents for Solid Tumors

Derivatives of 2-(4-(trifluoromethyl)phenyl)pyrimidine have demonstrated superior antiproliferative activity against prostate cancer cells (PC-3) compared to 5-fluorouracil [2]. The scaffold is suitable for further optimization to improve potency and selectivity across a panel of cancer cell lines, with potential applications in prostate, gastric, and breast cancer therapy.

Next-Generation Herbicide Discovery

The trifluoromethylphenyl-pyrimidine motif has been validated as a potent herbicidal pharmacophore, with urea derivatives exhibiting >2-fold higher potency than commercial herbicide bensulfuron [3]. Agricultural chemistry groups can exploit this scaffold to design novel herbicides with improved efficacy and potentially novel modes of action.

AhR Biology Chemical Probe

Compounds containing the 2-(4-(trifluoromethyl)phenyl)pyrimidine core, such as JNJ-2482272, are potent AhR activators (EC₅₀ = 0.768 nM) and robust inducers of CYP1A enzymes [4]. This scaffold is valuable for developing chemical probes to investigate AhR-mediated pathways, drug metabolism, and autoinduction mechanisms.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
4-CF₃ regiochemistry context
Kinase selectivity profiling
Cancer cell-model studies
Cell-viability endpoint review
Antiproliferative response in tumor panels
Agrochemical lead screening
Herbicidal potency context
Comparative phytotoxicity assays
AhR pathway research
AhR activation assay context
CYP induction and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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